Cas no 4306-25-6 ((S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride)
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-phthalimidopropionyl chloride
- phthaloyl-L-alanine chloride
- N,N-Phthaloyl-L-alanine chloride
- FVLYPXOSHYZOPT-LURJTMIESA-N
- (s)-2-phthalimidopropionyl-chloride
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride
- (S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride
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- Inchi: 1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1
- InChI Key: FVLYPXOSHYZOPT-LURJTMIESA-N
- SMILES: ClC([C@H](C)N1C(C2C=CC=CC=2C1=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 331
- XLogP3: 2.3
- Topological Polar Surface Area: 54.4
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D496380-1mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride |
4306-25-6 | 1mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D496380-2mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride |
4306-25-6 | 2mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D496380-10mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride |
4306-25-6 | 10mg |
$ 80.00 | 2022-06-02 | ||
| TRC | D496380-50mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl Chloride |
4306-25-6 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | D496380-250mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl Chloride |
4306-25-6 | 250mg |
$ 800.00 | 2023-09-07 | ||
| TRC | D496380-500mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl Chloride |
4306-25-6 | 500mg |
$1378.00 | 2023-05-18 |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-propionyl chloride
Chemical Profile and Applications of (S)-2-(1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl)-Propionyl Chloride (CAS No. 4306-25-6)
This article provides an in-depth analysis of the chemical properties, synthetic utility, and emerging applications of (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl chloride, a compound identified by CAS Registry Number 4306-25-6. As a chiral α-chloroacyl derivative with a rigid isoindole scaffold, this molecule has garnered significant attention in medicinal chemistry due to its unique reactivity profile and structural versatility. Recent advancements in asymmetric synthesis methodologies have positioned this compound as a critical intermediate in the development of bioactive molecules targeting diverse therapeutic areas.
Structurally characterized by its isoindoline dione core linked to an S-configured propionyl chloride group, this compound exhibits pronounced conformational rigidity that enhances its stability during synthetic manipulations. The electrophilic nature of the acyl chloride moiety enables efficient nucleophilic substitution reactions under controlled conditions. Notably, studies published in Journal of Medicinal Chemistry (2023) demonstrated its utility in constructing tetrahydroisoquinoline frameworks—key structural elements in opioid receptor modulators—via palladium-catalyzed cross-coupling strategies. This approach significantly reduces reaction steps compared to traditional multi-step syntheses while maintaining stereochemical integrity.
In pharmaceutical research contexts, the enantiopure nature of this compound (S-configuration) is particularly advantageous for developing chiral drugs where stereoselectivity impacts pharmacokinetics and efficacy. Recent investigations highlighted its role in synthesizing analogs of bretylium tosylate derivatives used in cardiac arrhythmia research. Researchers at Stanford University reported that substituting terminal alkyl groups on the propionyl chain modulates binding affinity to voltage-gated sodium channels—a discovery validated through X-ray crystallography studies published in Nature Communications (August 2024).
The isoindole dione moiety contributes additional functional diversity by enabling hydrogen-bonding interactions critical for enzyme inhibition mechanisms. A 2024 study from the Max Planck Institute demonstrated that derivatives incorporating this scaffold exhibit selective inhibition of histone deacetylase 6 (HDAC6), a target linked to neurodegenerative diseases. The propionyl chloride's reactivity allows site-specific conjugation with peptide substrates without compromising HDAC inhibitory activity—a breakthrough for developing targeted epigenetic therapies.
Advances in continuous flow chemistry have optimized large-scale synthesis routes for this compound while minimizing environmental impact. A process engineering team at MIT recently reported a microreactor-based synthesis achieving >98% yield with complete stereoselectivity control under ambient conditions—a method now adopted by multiple pharmaceutical manufacturers for API intermediate production. Regulatory compliance data from recent FDA submissions indicate this compound's safety profile meets current guidelines when handled according to Good Manufacturing Practices.
Ongoing research explores its application as a building block for fluorescent probes due to the isoindole core's inherent UV-absorbing properties. Collaborative work between Harvard and Novartis scientists developed Förster resonance energy transfer (FRET) pairs using this scaffold for real-time monitoring of kinase activity in living cells—a technique validated through live-cell microscopy studies published in ACS Chemical Biology (June 2024). These probes demonstrate superior photostability compared to traditional dyes while maintaining submicromolar detection limits.
In material science applications, self-assembling properties observed under certain solvent conditions suggest potential use as nanocarriers for drug delivery systems. Preliminary studies indicate that amphiphilic derivatives form stable micelles capable of encapsulating hydrophobic anticancer agents like paclitaxel while evading premature degradation—a concept currently undergoing preclinical trials at MIT's Koch Institute.
Recent computational modeling advances using density functional theory (DFT) have elucidated novel reaction pathways involving this compound's participation in cascade reactions. A study from ETH Zurich identified unexpected regioselectivity patterns during conjugate addition processes when paired with thiourea catalysts—a finding validated through experimental kinetic analysis published in Angewandte Chemie (March 2024). These insights are being leveraged to design more efficient synthesis routes for complex natural product analogs.
Safety data sheets emphasize proper handling protocols including inert atmosphere storage and PPE requirements during purification steps—recommendations consistent with OSHA guidelines for organic chlorides. Environmental fate studies conducted under OECD protocols confirmed rapid hydrolysis (<98% decomposition within 7 days) under standard wastewater treatment conditions, aligning with current regulatory expectations for chemical sustainability.
The evolving landscape of medicinal chemistry continues to highlight (S)-propionyl chloride CAS 4306-25-6's strategic importance as both a synthetic tool and molecular component across therapeutic platforms. With ongoing innovations in asymmetric catalysis and biocompatible formulation strategies, this compound remains central to addressing unmet medical needs while advancing sustainable manufacturing practices within the pharmaceutical industry.
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